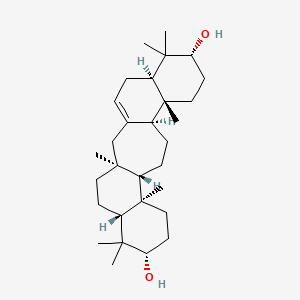
Ir(fppz)2(dfbdp) , Bis(3-trifluoroMethyl-5-(2-pyridyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ir(fppz)2(dfbdp) , Bis(3-trifluoroMethyl-5-(2-pyridyl)pyrazole: is a compound that belongs to the class of iridium(III) complexes. These complexes are known for their luminescent properties and are often used in various applications, including organic light-emitting diodes (OLEDs) and other photonic devices .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ir(fppz)2(dfbdp) typically involves the reaction of iridium precursors with ligands such as 3-trifluoromethyl-5-(2-pyridyl)pyrazole. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the process may require heating under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Ir(fppz)2(dfbdp) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: Ir(fppz)2(dfbdp) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Reduction: Reduction reactions can also alter the electronic structure of the compound, affecting its photophysical characteristics.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve the use of various ligands like phosphines or amines under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can result in lower oxidation state species .
科学的研究の応用
Chemistry: In chemistry, Ir(fppz)2(dfbdp) is used as a luminescent probe for studying various chemical processes. Its unique photophysical properties make it suitable for applications in sensing and imaging .
Biology: In biological research, this compound can be used for bioimaging and as a marker for tracking cellular processes. Its luminescent properties allow for high-resolution imaging of biological samples .
Industry: In the industrial sector, this compound is used in the development of OLEDs and other photonic devices.
作用機序
The mechanism by which Ir(fppz)2(dfbdp) exerts its effects is primarily through its interaction with light. When exposed to light, the compound undergoes electronic transitions that result in the emission of light. This process involves the excitation of electrons to higher energy states, followed by their relaxation back to the ground state, releasing energy in the form of light .
Molecular Targets and Pathways: The molecular targets of Ir(fppz)2(dfbdp) include various cellular components in biological systems. The pathways involved in its action are related to its ability to generate reactive oxygen species (ROS) upon light activation, which can induce cell death in targeted cancer cells .
類似化合物との比較
Ir(ppy)3 (Tris(2-phenylpyridine)iridium): Known for its use in OLEDs due to its high luminescence efficiency.
Ir(btp)2(acac) (Bis(2-(2’-benzothienyl)pyridinato-N,C3’)iridium(acetylacetonate)): Another iridium complex used in photonic applications.
Ir(dFppy)2(pic) (Bis(2-(2,4-difluorophenyl)pyridinato-N,C2’)iridium(pic)): Used in OLEDs and other luminescent applications.
Uniqueness: Ir(fppz)2(dfbdp) is unique due to its specific ligand structure, which imparts distinct photophysical properties. The presence of trifluoromethyl and pyridyl groups in the ligands enhances its stability and luminescence efficiency compared to other iridium complexes .
特性
CAS番号 |
1234694-06-4 |
|---|---|
分子式 |
C9H15N3O |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B1170144.png)
